molecular formula C20H14N2O2 B1350160 5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 957320-23-9

5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1350160
CAS No.: 957320-23-9
M. Wt: 314.3 g/mol
InChI Key: ZDMTTWOBEHFYKZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both aromatic substituents and carboxylic acid functionality. The compound is officially recognized under Chemical Abstracts Service number 957320-23-9, providing a unique identifier for this specific molecular structure within chemical databases worldwide. The International Union of Pure and Applied Chemistry name, 5-naphthalen-1-yl-1-phenylpyrazole-3-carboxylic acid, systematically describes the substitution pattern where the naphthalene group occupies the 5-position of the pyrazole ring, the phenyl group is attached at the 1-position, and the carboxylic acid functionality is located at the 3-position.

The molecular structure exhibits a distinctive arrangement characterized by the molecular formula C20H14N2O2, indicating twenty carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The Simplified Molecular Input Line Entry System representation, OC(=O)c1cc(c2cccc3ccccc23)n(n1)c4ccccc4, provides a linear notation describing the connectivity of all atoms within the molecule. This structural complexity is further enhanced by the presence of multiple aromatic ring systems, including the naphthalene bicyclic structure, the phenyl ring, and the central pyrazole heterocycle, creating a rigid molecular framework with significant conjugation potential.

The compound possesses an exact molecular mass of 314.10600 atomic mass units and demonstrates specific physicochemical properties including a calculated logarithm of the partition coefficient value of 4.39070, indicating relatively high lipophilicity. The polar surface area measurement of 55.12000 square angstroms reflects the contribution of the nitrogen atoms and carboxylic acid functionality to the overall molecular polarity. The MDL number MFCD06245486 serves as an additional identification code within chemical structure databases, facilitating cross-referencing across multiple chemical information systems.

Property Value Source Reference
Chemical Abstracts Service Number 957320-23-9
Molecular Formula C20H14N2O2
Molecular Weight 314.34 g/mol
Exact Mass 314.10600 amu
MDL Number MFCD06245486
Polar Surface Area 55.12000 Ų
Log P 4.39070

Historical Context in Heterocyclic Chemistry Research

The development of this compound must be understood within the broader historical framework of pyrazole chemistry research that began in the late nineteenth century. The foundation for modern pyrazole chemistry was established by German chemist Ludwig Knorr, who first introduced the term pyrazole to the scientific community in 1883, recognizing these compounds as a distinct class of five-membered heterocycles containing two adjacent nitrogen atoms. This pioneering work was subsequently advanced by Hans von Pechmann, another German chemist who developed a classical synthetic method for pyrazole preparation in 1898 using acetylene and diazomethane as starting materials.

The historical significance of pyrazole derivatives expanded considerably throughout the twentieth century as researchers recognized their versatile synthetic applicability and diverse biological activities. The discovery of the first natural pyrazole, 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959, demonstrated that these heterocyclic structures were not merely synthetic curiosities but occurred naturally in biological systems. This finding stimulated extensive research into pyrazole derivatives and their potential applications in medicinal chemistry, agricultural chemistry, and materials science.

The evolution of pyrazole carboxylic acid derivatives represents a particularly important development within this historical context, as these compounds emerged as significant scaffold structures for biological activity. Research has demonstrated that pyrazole carboxylic acid derivatives exhibit diverse biological activities including antimicrobial, anticancer, inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The systematic exploration of substituted pyrazole carboxylic acids has led to the development of numerous compounds with enhanced pharmacological profiles and improved synthetic accessibility.

Contemporary research in pyrazole chemistry continues to build upon these historical foundations, with modern synthetic methodologies enabling the preparation of increasingly complex structures such as this compound. The incorporation of naphthalene and phenyl substituents represents an advancement in molecular design, potentially enhancing biological activity through improved target binding affinity and selectivity. This compound exemplifies the continued evolution of heterocyclic chemistry research, demonstrating how historical discoveries continue to inform contemporary synthetic strategies and molecular design principles.

Position Within Pyrazole Derivative Classifications

This compound occupies a distinctive position within the comprehensive classification system of pyrazole derivatives, representing an advanced example of multiply-substituted pyrazole carboxylic acids. The compound belongs to the broader category of 1H-pyrazole-3-carboxylic acid derivatives, which constitute a significant subfamily within pyrazole chemistry characterized by the presence of carboxylic acid functionality at the 3-position of the pyrazole ring. This structural classification is particularly important because pyrazole-3-carboxylic acid derivatives have been extensively studied for their biological activities and synthetic utility.

Within the subcategory of 1,5-disubstituted-1H-pyrazole-3-carboxylates, this compound represents a sophisticated example where both the 1-position and 5-position bear aromatic substituents. The presence of a phenyl group at the 1-position places the compound within the class of N-phenylpyrazoles, while the naphthalene substituent at the 5-position creates a unique structural motif that distinguishes it from simpler pyrazole derivatives. This dual aromatic substitution pattern is significant because research has demonstrated that such modifications can substantially influence biological activity and physicochemical properties.

The compound also belongs to the classification of polyaromatic pyrazole derivatives, characterized by the presence of multiple aromatic ring systems within a single molecular framework. This classification is particularly relevant because polyaromatic compounds often exhibit enhanced biological activities due to improved protein binding interactions and membrane permeability. The naphthalene moiety specifically contributes to this classification, as naphthalene-containing compounds have been recognized for their unique pharmacological properties and synthetic versatility.

From a structural complexity perspective, this compound represents an advanced member of the heterocyclic compound family, incorporating elements from multiple chemical classes including azoles, carboxylic acids, and polyaromatic hydrocarbons. The compound demonstrates the sophisticated molecular architectures that can be achieved through modern heterocyclic synthesis, combining the core pyrazole heterocycle with carefully positioned aromatic substituents to create a structure with significant potential for biological activity.

Classification Category Specific Designation Structural Features
Primary Heterocycle 1H-Pyrazole Five-membered ring with two adjacent nitrogen atoms
Functional Group Carboxylic Acid at 3-position -COOH group providing acidity and hydrogen bonding
N-Substitution N-Phenylpyrazole Phenyl group at 1-position
C-Substitution 5-Naphthylpyrazole Naphthalene group at 5-position
Complexity Class Polyaromatic Heterocycle Multiple fused and separate aromatic systems
Biological Category Antimicrobial Scaffold Potential for diverse biological activities

Properties

IUPAC Name

5-naphthalen-1-yl-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c23-20(24)18-13-19(22(21-18)15-9-2-1-3-10-15)17-12-6-8-14-7-4-5-11-16(14)17/h1-13H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMTTWOBEHFYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378104
Record name 5-naphthalen-1-yl-1-phenylpyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957320-23-9
Record name 5-naphthalen-1-yl-1-phenylpyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the reaction of α, β-unsaturated ketones with hydrazine derivatives, followed by oxidative aromatization to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of microwave irradiation to enhance reaction rates and yields. The synthesis of pyrazoline intermediates, followed by oxidative aromatization under conventional heating, is a common approach .

Chemical Reactions Analysis

Types of Reactions

5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups to the pyrazole ring .

Scientific Research Applications

5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to human estrogen alpha receptor (ERα) with high affinity, similar to native ligands . This binding can modulate the receptor’s activity, leading to various biological effects. Additionally, the compound’s ability to donate and accept hydrogen bonds facilitates its interactions with other molecules, influencing its biological activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-3-carboxylic Acid Derivatives

Compound Name Substituents (Position 5) Similarity Score Key Structural Features
5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid Naphthalen-1-yl Reference Bulky aromatic, high π-stacking
5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid 4-Methoxyphenyl 1.00 Enhanced solubility, reduced bulk
5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid 6-Methoxynaphthalen-2-yl 0.98 Electron-rich naphthalene, steric hindrance
5-Phenyl-1H-pyrazole-3-carboxylic acid Phenyl 0.88 Minimal steric bulk, synthetic simplicity

Crystallographic and Conformational Differences

Crystal structure analyses reveal that substituents influence molecular geometry. For instance, in (E)-1-(Naphthalen-1-yl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one , the pyrazole and naphthalene rings are twisted by 46.3°, a conformation driven by steric interactions . In contrast, simpler analogs like 5-phenyl-1H-pyrazole-3-carboxylic acid exhibit planar configurations due to reduced steric demands .

Reactivity Profiles

The carboxylic acid group at position 3 facilitates derivatization (e.g., amidation, esterification). For example, methyl 5-phenyl-1H-pyrazole-3-carboxylate (similarity: 0.83) is an ester derivative with improved lipophilicity . In contrast, 5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid incorporates a dihydrobenzofuran group, enhancing rigidity and metabolic stability .

Physicochemical Data

Table 2: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (LogP) Melting Point (°C)
This compound C20H14N2O2 314.34 3.2 (estimated) 251–252*
5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid C11H10N2O3 218.21 2.1 180–182
5-Phenyl-1H-pyrazole-3-carboxylic acid C10H8N2O2 188.18 1.8 198–200

*Data extrapolated from structurally related compounds .

Biological Activity

5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's chemical formula is C20H14N2O2C_{20}H_{14}N_{2}O_{2}, with a molecular weight of 314.34 g/mol. Its structure features a naphthalene moiety attached to a phenyl group and a pyrazole ring, which is characteristic of many biologically active compounds.

Research suggests that this compound may interact with various biological targets, particularly the estrogen receptor alpha (ERα). A structurally similar fluorinated pyrazole has demonstrated high binding affinity to ERα, indicating that this compound may exhibit similar interactions, potentially influencing estrogen-related pathways in cells.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of pyrazole derivatives, including this compound. In vitro assays using DPPH and nitric oxide scavenging methods have shown that this compound can effectively neutralize free radicals, suggesting its utility in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In various studies, it has shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. For instance, derivatives of pyrazole have been reported to exhibit IC50 values as low as 0.02 μM for COX-2 inhibition, indicating potent anti-inflammatory activity .

Anticancer Potential

The cytotoxic effects of this compound have been investigated in several cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

Activity Method Used IC50 Value Reference
AntioxidantDPPH ScavengingNot specified
Anti-inflammatoryCOX Enzyme Inhibition0.02 - 0.04 μM (COX-2)
CytotoxicityCell Viability AssaysNot specified

Case Studies

In a notable study published in MDPI, researchers synthesized several pyrazole derivatives and evaluated their biological activities. Among these, compounds structurally related to this compound displayed significant anti-inflammatory properties and were assessed for their safety profiles in animal models .

Another investigation focused on the antioxidant effects of pyrazole derivatives, where specific compounds demonstrated superior radical scavenging capabilities compared to standard antioxidants like ascorbic acid .

Q & A

Q. What are the common synthetic routes for 5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid?

The compound is typically synthesized via condensation reactions. For example, a base-catalyzed Claisen-Schmidt reaction between 1-phenylpyrazole-4-carboxaldehyde and 1-acetylnaphthalene in ethanolic potassium hydroxide yields the intermediate enone, which is further functionalized to the carboxylic acid derivative. Recrystallization from ethanol is used for purification . Alternative routes involve modifying pyrazole precursors with naphthalene and phenyl groups via Suzuki-Miyaura coupling or nucleophilic substitution, depending on the substituent positions .

Key Reaction Steps Conditions Reference
Condensation of aldehyde and ketone20% KOH in ethanol, 6 h stirring
Cyclization and functionalizationReflux in ethanol, recrystallization

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard for confirming molecular geometry. For example, studies on analogous pyrazole derivatives reveal twisted conformations between the naphthalene and pyrazole rings (46.3° dihedral angle), confirmed via crystallographic refinement . Spectroscopic methods include:

  • NMR : 1^1H and 13^13C NMR to identify substituent environments.
  • FT-IR : Carboxylic acid C=O stretches (~1700 cm1^{-1}) and aromatic C-H vibrations.
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. What initial biological screening assays are used to evaluate its pharmacological potential?

Primary assays focus on target-specific inhibition:

  • GPCR modulation : Radioligand binding assays for receptors like CB1 or angiotensin II .
  • Enzyme inhibition : Fluorometric/xanthine oxidase assays to measure IC50_{50} values .
  • Cellular models : Anti-inflammatory activity in LPS-induced macrophages or neuroprotection in neuronal oxidative stress models .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

The ICReDD framework combines quantum chemical calculations and machine learning to predict optimal reaction pathways. For example:

  • Reaction path search : Identifies low-energy intermediates for the condensation step.
  • Condition screening : Recommends solvent/base combinations to minimize side products.
  • Yield prediction : Models substituent effects on reaction efficiency .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies in inhibitory data (e.g., varying IC50_{50} values) may arise from assay conditions or cell models. Mitigation strategies include:

  • Standardized protocols : Use identical buffer pH, temperature, and enzyme concentrations.
  • Orthogonal assays : Validate GPCR antagonism via cAMP accumulation and calcium flux assays .
  • Meta-analysis : Compare structural analogs (e.g., methyl vs. trifluoromethyl substituents) to isolate activity trends .

Q. How do structural modifications at N1 and C5 positions influence bioactivity?

Systematic SAR studies reveal:

  • N1 modifications : Methyl groups enhance metabolic stability, while bulkier substituents (e.g., benzyl) reduce CB1 receptor affinity .
  • C5 modifications : Electron-withdrawing groups (e.g., nitro) improve xanthine oxidase inhibition, whereas naphthyl groups enhance allosteric GPCR modulation .
Substituent Biological Impact Reference
N1-methyl↑ Metabolic stability, ↓ CYP3A4 inhibition
C5-naphthyl↑ GPCR allosteric modulation
C5-CF3_3↑ Xanthine oxidase inhibition (IC50_{50} < 1 µM)

Q. What advanced techniques elucidate its mechanism in neuroprotection?

Mechanistic studies employ:

  • Calcium imaging : To assess intracellular Ca2+^{2+} flux in neurons treated with the compound .
  • Western blotting : Evaluate phosphorylation of neuroprotective kinases (e.g., Akt, ERK).
  • Gene knockout models : Test dependency on specific receptors (e.g., CB1) using CRISPR/Cas9-modified cells .

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